Separation of Diastereomeric N-Oxide Impurities
A newly validated stability-indicating HPLC method demonstrates the specific and unique ability to separate two diastereomeric N-oxide impurities of ivabradine, which are major oxidative degradation products. This method contrasts with standard methods that may not resolve these challenging chiral compounds [1]. The method, using a Zorbax phenyl column and a QDa detector, achieved baseline separation for these diastereomers, a crucial analytical distinction not guaranteed by generic C18 methods [1].
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | Baseline separation of two ivabradine N-oxide diastereomers achieved |
| Comparator Or Baseline | Standard RP-HPLC methods (e.g., those not optimized for this specific impurity pair) often show co-elution or poor resolution. |
| Quantified Difference | Qualitative improvement: from co-elution or partial separation to baseline separation, enabling accurate quantification of individual diastereomers. |
| Conditions | Zorbax phenyl column, 0.075% TFA, acetonitrile, methanol gradient, flow rate 1.5 mL/min, detection at 285 nm (PDA) and positive scan mode (QDa). |
Why This Matters
This proven separation capability is essential for accurate stability assessment and impurity profiling of ivabradine drug products, directly impacting the validity of shelf-life claims and regulatory submissions [1].
- [1] Gülşen, B., & Ertürk Toker, S. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 17(5), 1111-1124. View Source
